Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, also known as ethyl 2-oxo-tetrahydrofuran-3-carboxylate, is an organic compound with the molecular formula C10H16O4. It has a molecular weight of 200.23 . This compound is in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis : Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and similar compounds are used in various synthesis processes. For example, a compound with a similar structure was created through a Henry reaction and protected as tetrahydropyranyl to avoid retro-Henry reaction. The tetrahydropyranyl group adopted a chair conformation, and its absolute configuration was confirmed by diffraction data (Soengas et al., 2008).
Study of Hydrogen Bonding : Research has been conducted on a series of compounds synthesized via corresponding pyran-4-ones, similar to this compound. These studies help in understanding the hydrogen bonding interactions in such molecules, which is crucial for their potential applications in various chemical reactions (Dobbin et al., 1993).
Polymorphic Forms Characterization : The compound has been used in the characterization of polymorphic forms of pharmaceutical compounds. Spectroscopic and diffractometric techniques are used to study these polymorphic forms, highlighting their importance in the pharmaceutical industry (Vogt et al., 2013).
Catalytic Applications : this compound-related compounds have been used in catalysis. For example, a study on nanosized magnesium oxide as a catalyst for the synthesis of pyranopyrazoles involved a four-component reaction including ethyl 3-alkyl-3-oxo propanoate (Babaie & Sheibani, 2011).
Bioreduction in Pharmaceutical Synthesis : A study discussed the stereoselective bioreduction of a compound similar to this compound for creating a key chiral intermediate in the synthesis of a blockbuster antidepressant drug. This demonstrates its potential application in the pharmaceutical industry (Ren et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 3-(oxan-4-yl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFKRDIPKNVADD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630963 |
Source
|
Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856414-68-1 |
Source
|
Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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